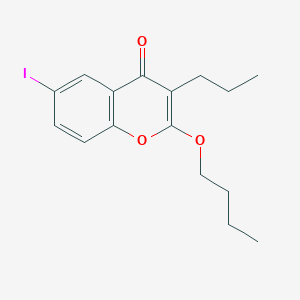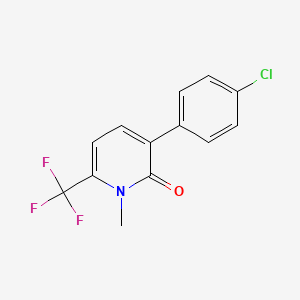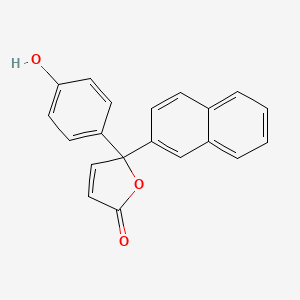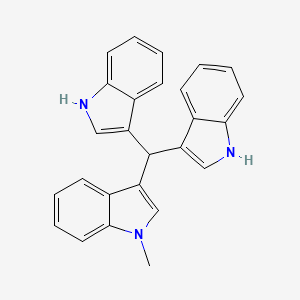![molecular formula C8H6Cl2Te B12567054 [(1,2-Dichloroethenyl)tellanyl]benzene CAS No. 174842-09-2](/img/structure/B12567054.png)
[(1,2-Dichloroethenyl)tellanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,2-Dichloroethenyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 1,2-dichloroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with a suitable precursor, such as 1,2-dichloroethene, in the presence of a benzene solvent. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(1,2-Dichloroethenyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions may yield tellurium-containing anions or lower oxidation state tellurium compounds.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various tellurium-containing compounds, such as tellurium oxides, tellurium anions, and substituted tellurium derivatives.
Aplicaciones Científicas De Investigación
[(1,2-Dichloroethenyl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which [(1,2-Dichloroethenyl)tellanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(1,2-Dichloroethenyl)selenyl]benzene
- [(1,2-Dichloroethenyl)stannyl]benzene
- [(1,2-Dichloroethenyl)germyl]benzene
Uniqueness
[(1,2-Dichloroethenyl)tellanyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its selenium, tin, and germanium analogs. These properties include higher atomic weight, different redox potentials, and unique coordination chemistry, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
174842-09-2 |
|---|---|
Fórmula molecular |
C8H6Cl2Te |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
1,2-dichloroethenyltellanylbenzene |
InChI |
InChI=1S/C8H6Cl2Te/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
SZEGOTALCMDYJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Te]C(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)


![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)


![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
